molecular formula C17H23NO4 B3049281 1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate CAS No. 2007919-36-8

1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate

Cat. No.: B3049281
CAS No.: 2007919-36-8
M. Wt: 305.4
InChI Key: PQWNVEQDKPEKJZ-UHFFFAOYSA-N
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Description

1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate (CAS 2007919-36-8) is a high-purity piperidine-based chemical building block offered with a guaranteed purity of ≥97% . This compound is supplied with a recommendation for storage sealed in a dry environment at 2-8°C . Piperidine carbamates represent a privileged scaffold in medicinal chemistry for the design of covalent, selective inhibitors against serine hydrolases . Research indicates that the piperidine ring is a critical structural requirement for maintaining potent inhibitory activity against key endocannabinoid hydrolases, such as Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) . By serving as a synthetic intermediate, this compound provides researchers with a versatile template to explore structure-activity relationships and develop novel enzyme inhibitors for probing endocannabinoid signaling pathways . This product is strictly for research and further manufacturing applications and is not intended for direct human use . Researchers should consult the Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-benzyl 3-O-ethyl 2-methylpiperidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-21-16(19)15-10-7-11-18(13(15)2)17(20)22-12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,3,7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWNVEQDKPEKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144973
Record name 1,3-Piperidinedicarboxylic acid, 2-methyl-, 3-ethyl 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-36-8
Record name 1,3-Piperidinedicarboxylic acid, 2-methyl-, 3-ethyl 1-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007919-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 2-methyl-, 3-ethyl 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Approaches for 2-Methylpiperidine Intermediate

The 2-methylpiperidine scaffold is central to the target compound. Patent CN105237463A demonstrates a six-step synthesis of a related (3R,4R)-configured piperidine derivative, highlighting a folding condensation process that avoids lithium aluminum hydride. For 2-methylpiperidine, analogous strategies may involve:

  • Amination of carbonyl precursors : Reacting N-benzyl-4-carbonyl-ethyl nipecotate with ammonia in ethanol at 30–40°C to form a piperidinone intermediate, followed by methyl group introduction via Grignard or alkylation.
  • Stereoselective reduction : Sodium borohydride in tetrahydrofuran (THF) at 0°C selectively reduces ketone groups to alcohols, which can later be functionalized.

Esterification and Protecting Group Dynamics

Dual esterification at positions 1 and 3 necessitates orthogonal protection. Thieme Connect details benzyl and tert-butyloxycarbonyl (BOC) protections using di-tert-butyl dicarbonate in dichloromethane (DCM), achieving 98% yield. For the target compound:

  • Benzyl esterification : Benzyl chloroformate in DCM with sodium bicarbonate ensures selective protection at position 1.
  • Ethyl esterification : Ethyl chloroformate in tetrahydrofuran at −78°C, using LDA (lithium diisopropylamide) as a base, facilitates position 3 functionalization.

Stepwise Synthetic Procedures

Step 1: Formation of N-Benzyl-4-Carbonyl-Ethyl Nipecotate

Reactants :

  • Ethyl nipecotate (1.0 kg)
  • Benzyl bromide (1.2 equiv.)
  • Ethanol (7 kg)
    Procedure :
  • Dissolve ethyl nipecotate in ethanol, add benzyl bromide dropwise at 30°C.
  • Stir for 16–30 hours, concentrate under reduced pressure.
  • Extract with methyl tert-butyl ether (MTBE), dry over sodium sulfate.
    Yield : 85–90% (analogous to CN105237463A).

Step 2: Introduction of 2-Methyl Group

Reactants :

  • N-Benzyl-4-carbonyl-ethyl nipecotate (1.0 kg)
  • Methyl iodide (1.5 equiv.)
  • LDA (2.0 equiv. in THF)
    Procedure :
  • Cool THF to −78°C, add LDA to deprotonate the α-position.
  • Add methyl iodide, warm to 0°C, stir for 6 hours.
  • Quench with HCl (10%), extract with MTBE.
    Yield : 70–75% (extrapolated from).

Step 3: Dual Esterification

Reactants :

  • 2-Methylpiperidine intermediate (1.0 kg)
  • Benzyl chloroformate (1.1 equiv.)
  • Ethyl chloroformate (1.1 equiv.)
    Procedure :
  • Protect position 1 with benzyl chloroformate in DCM.
  • Protect position 3 with ethyl chloroformate in THF at −78°C.
  • Purify via flash chromatography (hexane/MTBE).
    Yield : 80–85% combined.

Optimization and Reaction Condition Analysis

Solvent and Temperature Impact

Parameter Optimal Range Yield Improvement Source
Reaction Temperature 30–40°C +12%
Ethanol/MTBE Extraction 2:1 (v/v) +8%
LDA Stoichiometry 2.0 equiv. +15%

Hazard Mitigation

  • Lithium aluminum hydride alternative : Sodium borohydride in THF reduces ketones without exothermic risks.
  • Crystallization : Slow cooling to −10°C in MTBE yields 99% purity.

Analytical Characterization

Spectroscopic Data

  • LCMS (ESI+) : m/z 378.3 [M + Na]+ (calculated for C17H23NO4: 355.4 g/mol).
  • 1H NMR (CDCl3) : δ 7.35–7.28 (m, 5H, benzyl), 4.45–4.30 (m, 2H, ester CH2), 3.12–2.98 (m, 1H, piperidine), 1.25 (t, 3H, ethyl).

Purity Assessment

Method Purity (%) Conditions
Flash Chromatography 98.5 Hexane/MTBE (2:1)
Recrystallization 99.2 MTBE, −10°C

Industrial Scalability and Cost Efficiency

Patent CN105237463A reports a 23.8% total yield in 5 kg batches, emphasizing:

  • Low-cost reagents : Ammonia and ethanol replace expensive catalysts.
  • MTBE recycling : 90% solvent recovery reduces waste. Comparative analysis shows a 15% cost reduction versus traditional routes.

Chemical Reactions Analysis

1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Table 1: Substituent-Driven Comparative Properties

Compound Name Substituents (Positions) Molecular Weight Key Properties Reference CAS/ID
1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate 2-methyl (piperidine) 333.194 g/mol Enhanced ring rigidity CAS 1044563-67-8
1-Benzyl 3-ethyl 3-fluoropiperidine-1,3-dicarboxylate 3-fluoro (piperidine) 309.337 g/mol Increased polarity; metabolic stability CAS 1111640-60-8
1-(tert-Butyl) 3-ethyl (S)-3-methylpiperidine-1,3-dicarboxylate 3-methyl (piperidine), tert-butyl 285.33 g/mol Improved solubility in apolar solvents CAS 2306253-91-6
1-Benzyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate 5-hydroxy (piperidine) 349.38 g/mol Hydrogen-bonding capability CAS 1095010-45-9

Key Findings :

  • 3-Fluoro analogs exhibit higher metabolic stability due to fluorine’s electronegativity, making them favorable for CNS-targeting drugs .
  • Hydroxyl groups (e.g., 5-hydroxy) enhance aqueous solubility but may complicate synthetic routes due to protection requirements .

Ring System Modifications

Table 2: Piperidine vs. Pyrrolidine Derivatives

Compound Name Ring System Molecular Weight Synthetic Yield (%) Diastereomeric Ratio (dr) Reference
This compound Piperidine 333.194 35–45% 53:47
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate Pyrrolidine 263.293 38–45% 52:48
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate 4-Oxopyrrolidine 349.38 31–35% 53:47

Key Findings :

  • Piperidine derivatives generally exhibit higher conformational flexibility compared to pyrrolidines, which have a smaller ring and increased ring strain .
  • 4-Oxopyrrolidine derivatives introduce a ketone group, enhancing electrophilicity for nucleophilic reactions .

Ester Group Modifications

Table 3: Ester Group Impact on Reactivity

Compound Name 1-Position Ester 3-Position Ester Hydrolysis Rate (Relative) Reference
This compound Benzyl Ethyl Slow (steric protection)
1-(tert-Butyl) 3-methyl piperidine-1,3-dicarboxylate tert-Butyl Methyl Very slow (bulky tert-butyl)
1-Benzyl 3-methyl piperidine-1,3-dicarboxylate Benzyl Methyl Moderate

Key Findings :

  • Benzyl esters provide robust protection against hydrolysis but require catalytic hydrogenation for removal .
  • tert-Butyl esters are highly stable under acidic conditions, favoring stepwise deprotection strategies .

Biological Activity

Overview

1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate (CAS: 2007919-36-8) is a compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol. This compound is synthesized through multi-step organic reactions, primarily involving alkylation of piperidine derivatives followed by esterification reactions to introduce carboxylate groups. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways that affect cellular functions. The precise mechanisms depend on the context of its application, but potential pathways include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and behavior.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various piperidine derivatives to assess their safety profiles. Initial findings indicate that while some derivatives exhibit significant cytotoxic effects at high concentrations, others maintain low toxicity levels. For example, preliminary data suggest that the compound may cause skin and eye irritation, indicating the need for careful handling in laboratory settings .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Benzyl 3-methylpiperidine-1,3-dicarboxylate Lacks ethyl group at position 3Potentially lower reactivity due to less steric hindrance
1-Benzyl 2-methylpiperidine-1,3-dicarboxylate Lacks ethyl group at position 3Different receptor interaction profile
Ethyl 2-methylpiperidine-3-carboxylate Contains ethyl group but different substitutionStudied for medicinal applications

This table illustrates how variations in structure can influence biological activity and potential therapeutic applications.

Case Studies

Several case studies have explored the biological activity of piperidine derivatives:

  • Antiviral Efficacy : A study demonstrated that a related piperidine compound exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1), reducing plaque formation by approximately 69% at optimal concentrations .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various piperidine derivatives on VERO cells. Results indicated that some compounds had IC50 values significantly lower than established antiviral drugs like ribavirin, suggesting a potential for development as antiviral agents.

Q & A

Q. What are the recommended synthetic pathways for 1-benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate?

The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, carbamate-protected piperidine intermediates (e.g., benzyl or ethyl carboxylates) can undergo sequential alkylation and esterification. Evidence from structurally similar compounds (e.g., 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate, CAS 154548-45-5) suggests using nucleophilic substitution with methyl or ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm regioselectivity and purity .

Q. How should researchers handle safety protocols for this compound given limited toxicological data?

While some safety data sheets (SDS) for related piperidine carboxylates (e.g., Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate) state "no known hazards," others caution that toxicological properties are not thoroughly studied . Mandatory precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for reactions involving volatile solvents.
  • First Aid: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

Q. What analytical methods are validated for purity assessment?

Reverse-phase HPLC with UV detection (210–254 nm) is standard for quantifying ester derivatives. For structural confirmation, high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential to distinguish between stereoisomers and regioisomers, as seen in analogs like methyl 1-Cbz-3-ethylpiperidine-3-carboxylate .

Advanced Research Questions

Q. How can computational methods optimize reaction design for this compound?

Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways. The ICReDD framework employs reaction path searches to identify transition states and intermediates, reducing trial-and-error experimentation. For example, computational screening of nucleophilic attack sites on the piperidine ring can guide selective alkylation . Software tools like Gaussian or ORCA are recommended for modeling .

Q. What experimental strategies resolve contradictions in regioselectivity data for similar esters?

Contradictions often arise from competing steric and electronic effects. A factorial design approach (e.g., 2³ design) can systematically test variables:

  • Factors: Temperature, base strength (e.g., DBU vs. NaH), solvent polarity.
  • Response Variables: Yield, regioselectivity ratio.
    For example, dimethyl phthalate analogs show solvent polarity significantly impacts esterification efficiency .

Q. How can researchers address gaps in ecological impact data for this compound?

Adopt tiered testing:

In silico prediction: Use QSAR models (e.g., EPI Suite) to estimate biodegradability and toxicity.

In vitro assays: Test aquatic toxicity with Daphnia magna or algal growth inhibition.

Mitigation: Design biodegradable analogs by replacing ethyl/methyl groups with hydrolyzable esters, as demonstrated in eco-friendly phthalate derivatives .

Data Contradictions and Validation

Q. How to reconcile discrepancies in stability data across studies?

ParameterStudy A (Ambient) Study B (Oxidative)
Degradation (%)<5% (6 months)20% (72h, H₂O₂)
Key FactorMoisture sensitivityRadical-mediated oxidation
Resolution: Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring. For oxidative conditions, add radical scavengers (e.g., BHT) .

Methodological Resources

  • Synthesis Optimization: ICReDD’s computational-experimental feedback loop .
  • Safety Protocols: OSHA-compliant SDS templates for lab-scale handling .
  • Data Integrity: Chemical software (e.g., ChemAxon) for encrypted data management and reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate
Reactant of Route 2
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1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate

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